3,3'-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole)
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Overview
Description
3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of phenylhydrazine with chalcone under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. These methods may include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions, followed by in situ oxidation using bromine or other oxidizing agents . The use of microwave-assisted synthesis and green chemistry principles is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazolones or other oxidized products.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper or palladium .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoles can yield pyrazolones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. For instance, certain pyrazole derivatives inhibit monoamine oxidase (MAO) enzymes by binding to the active site and preventing the breakdown of neurotransmitters . This interaction can modulate neurotransmitter levels and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Known for its fluorescence and hole transport characteristics.
3-Amino-4,5-dihydro-1-phenylpyrazole: Used in the synthesis of various bioactive compounds.
4,5-Dihydro-1H-pyrazole derivatives: Synthesized from azachalcones and used in medicinal chemistry.
Uniqueness
3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) is unique due to its specific structural features and the presence of a phenylene linker, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new therapeutic applications and developing advanced materials.
Properties
CAS No. |
67564-21-0 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
3-[4-(4,5-dihydro-1H-pyrazol-3-yl)phenyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C12H14N4/c1-2-10(12-6-8-14-16-12)4-3-9(1)11-5-7-13-15-11/h1-4,13-14H,5-8H2 |
InChI Key |
LQJFUFVGYXCRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN=C1C2=CC=C(C=C2)C3=NNCC3 |
Origin of Product |
United States |
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